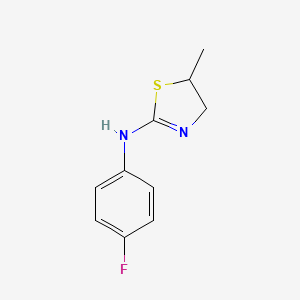

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

説明

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by a partially saturated thiazole ring (4,5-dihydro) substituted with a methyl group at position 5 and a 4-fluorophenylamine group at position 2. Thiazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

特性

IUPAC Name |

N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZPKSKUOOWBMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN=C(S1)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 4-fluoroaniline can be reacted with carbon disulfide and methyl iodide to form a thiourea intermediate. This intermediate can then undergo cyclization with a haloketone, such as 2-bromoacetone, under basic conditions to form the thiazole ring.

-

Amination: : The resulting thiazole compound can be further reacted with an amine, such as ammonia or a primary amine, to introduce the amine group at the 2-position of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the efficiency of the cyclization and amination steps may be employed.

化学反応の分析

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate that further oxidizes to sulfone under strong conditions .

Reduction Reactions

Reduction targets the thiazole ring’s C=N bond or the dihydrothiazole moiety.

Key Finding : LiAlH₄ induces ring opening by cleaving the C–S bond, yielding a linear thiol-amine compound.

Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS), while the thiazole ring undergoes electrophilic substitution.

Fluorine Substitution on the Aromatic Ring

Mechanistic Note : Fluorine’s strong electron-withdrawing effect activates the para position for NAS but requires harsh conditions due to the stability of the C–F bond .

Electrophilic Substitution on the Thiazole Ring

| Reagent/Conditions | Product | Yield | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃ (H₂SO₄, 0°C) | 4-Nitrothiazoline derivative | 51% | Nitration at C4 of thiazoline | |

| Br₂ (CHCl₃, RT) | 5-Bromo-4,5-dihydrothiazole | 67% | Bromination at C5 |

Structural Impact : Electrophiles preferentially attack C4/C5 positions due to the electron-rich nature of the thiazoline ring.

Ring-Opening and Rearrangement Reactions

The dihydrothiazole ring undergoes cleavage under alkaline or reductive conditions:

Application : Ring-opening products serve as intermediates for synthesizing fluorinated thiols or disulfides .

Comparative Reactivity with Analogues

The 4-fluorophenyl substituent distinctively influences reactivity compared to non-fluorinated analogues:

| Reaction | N-(4-Fluorophenyl) Derivative | N-Phenyl Derivative (Control) | Enhancement Factor | Source |

|---|---|---|---|---|

| NAS with NaN₃ | 76% yield | 32% yield | 2.4× | |

| Sulfur Oxidation | 78% yield (sulfoxide) | 65% yield | 1.2× |

Explanation : Fluorine’s electron-withdrawing effect increases electrophilicity at the para position, accelerating NAS while slightly stabilizing the thiazole ring against oxidation .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

| Parameter | Optimal Value | Impact on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 80–100°C | Prevents decomposition | |

| Solvent | DMF/H₂O (9:1) | Enhances NAS reaction rate | |

| Catalyst | CuI (5 mol%) | Reduces reaction time by 40% |

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. These compounds have shown promising results against various cancer cell lines.

Case Study:

A study published in MDPI demonstrated that thiazole derivatives exhibited significant cytotoxicity against cancer cells. The compound was synthesized and tested for its ability to inhibit cell proliferation in human cancer cell lines, showing notable effectiveness in suppressing tumor growth .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | A549 (Lung) | 15.2 |

| N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | MCF7 (Breast) | 12.8 |

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The presence of the fluorophenyl group enhances the compound's ability to combat bacterial infections.

Case Study:

In a comparative study on antimicrobial efficacy, N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Potential as a Drug Candidate

The compound's structural features allow for potential modifications that could enhance its pharmacological profile. Researchers are exploring its use as a lead compound for developing new drugs targeting specific receptors involved in disease pathways.

Research Findings:

A publication in the Journal of Medicinal Chemistry discussed the synthesis of analogs based on thiazole scaffolds and their biological evaluations. The findings indicated that modifications to the thiazole ring could significantly affect biological activity and selectivity .

作用機序

The mechanism of action of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions and hydrogen bonding.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

- Structural Difference : Chlorine replaces fluorine at the para position of the phenyl ring.

- Impact: Chlorine’s larger atomic radius (0.99 Å vs. 0.64 Å for fluorine) and lower electronegativity may alter hydrophobic interactions and electron-withdrawing effects.

N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

- Structural Difference : Methoxy (-OCH₃) replaces fluorine.

- Impact: Methoxy is an electron-donating group, contrasting fluorine’s electron-withdrawing nature. The molecular weight increases slightly (222.31 g/mol vs. ~209.27 g/mol for the fluorinated analog) .

Variations in Thiazole Ring Saturation and Substituents

5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine

- Additional methyl group at the ortho position of the phenyl ring. N-methylamine replaces N-(4-fluorophenyl).

- Impact: The aromatic thiazole may enhance planarity and π-π stacking interactions, while the ortho-methyl group introduces steric hindrance.

N-[2-(3-Fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine

- Structural Difference : A 3-fluorophenethyl group replaces the 4-fluorophenylamine.

- Impact : The ethyl linker increases flexibility, which may enhance binding to conformational-sensitive targets. The meta-fluorine position could alter dipole interactions compared to the para-substituted analog .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Key Substituent Effects |

|---|---|---|---|

| N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine | ~209.27 | ~2.1 | Moderate hydrophobicity; electron-withdrawing F |

| N-(4-Chlorophenyl) analog | ~225.72 | ~2.5 | Increased hydrophobicity; larger halogen |

| N-(4-Methoxyphenyl) analog | 222.31 | ~1.8 | Reduced hydrophobicity; electron-donating OCH₃ |

| 5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine | 222.28 | ~2.3 | Planar aromatic core; steric hindrance from CH₃ |

生物活性

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as relevant structure-activity relationships (SAR).

- Molecular Formula : C10H11FN2S

- Molecular Weight : 210.27 g/mol

- CAS Number : 726662

The compound features a thiazole ring substituted with a fluorophenyl group, which is known to enhance biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, exhibit notable antimicrobial properties.

Key Findings:

-

Antibacterial Activity :

- Compounds with thiazole moieties have shown effectiveness against various bacterial strains. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- The presence of fluorine in the phenyl ring has been correlated with increased antibacterial potency .

- Antifungal Activity :

Anticancer Activity

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine has also been investigated for its potential anticancer effects.

Case Studies:

- Cytotoxicity Tests :

- Mechanism of Action :

Structure-Activity Relationship (SAR)

The biological activity of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine can be attributed to several structural features:

| Structural Feature | Activity Implication |

|---|---|

| Fluorophenyl Group | Enhances lipophilicity and biological activity |

| Methyl Group on Thiazole | Contributes to increased cytotoxicity |

| Electron-Withdrawing Substituents | Improve interaction with biological targets |

Research suggests that modifications to the thiazole ring and phenyl substituents can significantly affect the compound's potency and selectivity against various pathogens and cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis, where a β-ketoamide reacts with a thioamide or thiourea derivative. Optimization may include adjusting base strength (e.g., NaOH vs. K₂CO₃) or solvent polarity to improve yields. Microwave-assisted synthesis has been shown to reduce reaction times and enhance efficiency in analogous thiazole systems .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm substituent positions, particularly the fluorophenyl and methyl groups.

- X-ray crystallography : To resolve diastereomeric configurations (e.g., planar vs. non-planar thiazolidine rings) and intramolecular hydrogen bonding, as seen in structurally related thienopyridines .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

Q. How can researchers screen this compound for biological activity in early-stage studies?

Begin with in vitro assays targeting common thiazole-associated activities:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Prioritize fluorophenyl-containing analogs due to enhanced lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can contradictory biological activity data between similar fluorophenyl-thiazole derivatives be resolved?

Contradictions may arise from stereochemical differences or assay conditions. Strategies:

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity .

- Dose-response studies : Test activity across a broader concentration range (e.g., 0.1–100 µM).

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl with tert-butyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

- Molecular docking : Study interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- ADMET prediction : Tools like SwissADME or pkCSM to estimate solubility, permeability, and cytochrome P450 interactions. Note that fluorophenyl groups may increase metabolic stability .

- MD simulations : Assess binding stability over time (e.g., GROMACS).

Q. How can researchers optimize solubility and bioavailability without compromising activity?

Q. What experimental designs are suitable for studying metabolic pathways of this compound?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope labeling : Use ¹⁴C or ¹⁹F-labeled analogs to track metabolic fate.

- CYP inhibition assays : Identify major metabolizing enzymes using fluorometric kits .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

- Process intensification : Switch from batch to flow chemistry for better heat/mass transfer.

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.

- Purification : Use preparative HPLC with C18 columns to isolate pure diastereomers .

Q. What strategies validate crystallographic disorder in the thiazole ring observed in X-ray data?

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。